molecular formula C24H30N2O3 B10814118 Carfentanil-13C6

Carfentanil-13C6

Cat. No.: B10814118
M. Wt: 400.5 g/mol
InChI Key: YDSDEBIZUNNPOB-ZFECAAFISA-N
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Preparation Methods

The synthesis of Carfentanil-13C6 (CRM) involves the incorporation of six carbon-13 isotopes into the carfentanil molecule. The synthetic route typically starts with the preparation of labeled phenethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotopes at specific positions in the molecule .

Industrial production methods for this compound (CRM) involve large-scale synthesis under stringent regulatory conditions due to the compound’s high potency and potential for abuse. The production process includes multiple purification steps to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Carfentanil-13C6 (CRM) undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as the corresponding amine.

    Substitution: this compound can undergo substitution reactions, particularly at the ester and amide functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carfentanil-13C6 (CRM) has several scientific research applications:

Mechanism of Action

Carfentanil-13C6 (CRM) exerts its effects by binding to mu-opioid receptors in the central nervous system. As a competitive agonist, it activates these receptors, leading to analgesic effects and sedation. The binding of this compound to mu-opioid receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and increased sedation . The molecular targets and pathways involved include G-protein-coupled receptors and downstream signaling pathways that modulate synaptic transmission .

Comparison with Similar Compounds

Carfentanil-13C6 (CRM) is unique due to its isotopic labeling, which allows for precise quantification in analytical methods. Similar compounds include:

    Fentanyl-13C6: Another isotopically labeled opioid used as an internal standard.

    Carfentanil: The non-labeled version of this compound, used for similar purposes but without the isotopic labeling.

    Sufentanil: A fentanyl analog with lower

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 1-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4+1,6+1,7+1,10+1,11+1,20+1

InChI Key

YDSDEBIZUNNPOB-ZFECAAFISA-N

Isomeric SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C(=O)OC

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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